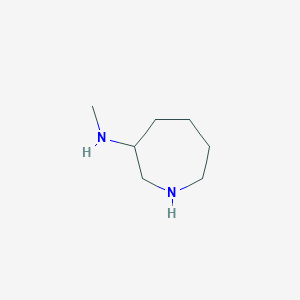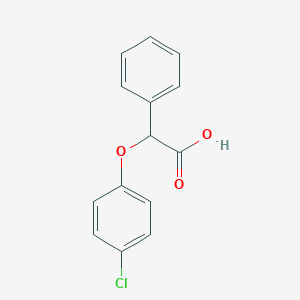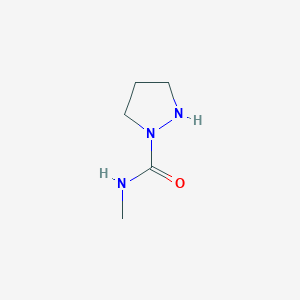![molecular formula C23H19NO3 B055240 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid CAS No. 123016-15-9](/img/structure/B55240.png)
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid
Vue d'ensemble
Description
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid, also known as QNP, is a chemical compound that has been widely studied for its potential therapeutic applications. QNP belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs) and has been shown to have anti-inflammatory, analgesic, and anti-cancer properties.
Mécanisme D'action
The mechanism of action of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins. Prostaglandins are inflammatory mediators that are produced in response to tissue damage or inflammation. By inhibiting the production of prostaglandins, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid can reduce inflammation and pain. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to reduce the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its well-established synthesis method, which allows for the production of high yields and purity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been extensively studied, and its mechanism of action and potential therapeutic applications are well-understood. However, one limitation of using 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid in lab experiments is its potential toxicity. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have cytotoxic effects at high concentrations, and care must be taken when handling and using this compound in experiments.
Orientations Futures
There are many potential future directions for the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid. One area of research could be the development of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid derivatives with improved efficacy and reduced toxicity. Another area of research could be the investigation of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid as a potential treatment for neurodegenerative diseases such as Alzheimer's disease. Additionally, the potential anti-cancer properties of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid could be further investigated, with a focus on developing 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid-based therapies for cancer treatment. Overall, the study of 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has the potential to lead to the development of novel therapeutic agents for a variety of diseases and conditions.
Applications De Recherche Scientifique
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid has been shown to have neuroprotective effects and may be a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
Numéro CAS |
123016-15-9 |
|---|---|
Nom du produit |
2-[6-(Quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
Formule moléculaire |
C23H19NO3 |
Poids moléculaire |
357.4 g/mol |
Nom IUPAC |
2-[6-(quinolin-2-ylmethoxy)naphthalen-2-yl]propanoic acid |
InChI |
InChI=1S/C23H19NO3/c1-15(23(25)26)17-6-7-19-13-21(11-9-18(19)12-17)27-14-20-10-8-16-4-2-3-5-22(16)24-20/h2-13,15H,14H2,1H3,(H,25,26) |
Clé InChI |
QWFAMXAVDCZEBZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OCC3=NC4=CC=CC=C4C=C3)C(=O)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

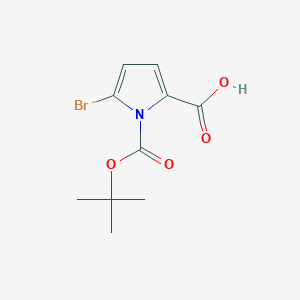
![Pentafluorophenyl [4-(hydroxymethyl)phenoxy]acetate](/img/structure/B55163.png)


![[(2R)-2-decanoyloxy-3-octadecanoyloxypropyl] 3-(trimethylazaniumyl)propyl phosphate](/img/structure/B55170.png)

![3-Methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B55173.png)
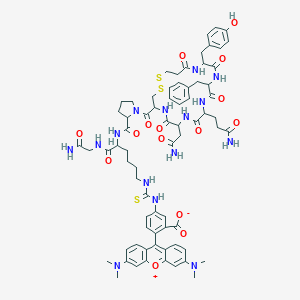
![Trimethyl-[[2-(trimethylsilyloxymethyl)phenyl]methoxy]silane](/img/structure/B55177.png)
![5-(4-Hydroxyphenyl)-2-[4-(octyloxy)phenyl]pyrimidine](/img/structure/B55178.png)
